molecular formula C12H14O3 B11058453 4-[(4-Methoxyphenyl)methyl]oxolan-2-one CAS No. 118528-01-1

4-[(4-Methoxyphenyl)methyl]oxolan-2-one

Cat. No.: B11058453
CAS No.: 118528-01-1
M. Wt: 206.24 g/mol
InChI Key: YGCMWCWWGSFPLE-UHFFFAOYSA-N
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Description

4-[(4-Methoxyphenyl)methyl]oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolan-2-one (γ-butyrolactone) ring substituted with a 4-methoxybenzyl group at the 4-position. This compound belongs to a broader class of lactones and aromatic ethers, which are widely studied for their biological activities, including roles as enzyme inhibitors, pheromones, and intermediates in organic synthesis . The 4-methoxybenzyl group confers unique electronic and steric properties, influencing its reactivity and interactions with biological targets.

Properties

CAS No.

118528-01-1

Molecular Formula

C12H14O3

Molecular Weight

206.24 g/mol

IUPAC Name

4-[(4-methoxyphenyl)methyl]oxolan-2-one

InChI

InChI=1S/C12H14O3/c1-14-11-4-2-9(3-5-11)6-10-7-12(13)15-8-10/h2-5,10H,6-8H2,1H3

InChI Key

YGCMWCWWGSFPLE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CC2CC(=O)OC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 4-methoxybenzyl alcohol and γ-butyrolactone.

    Reaction Conditions: The reaction is carried out under acidic or basic conditions to facilitate the formation of the oxolan-2-one ring.

    Catalysts: Common catalysts used in this reaction include sulfuric acid or sodium hydroxide.

    Purification: The product is purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring reaction conditions and product purification is also common to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Methoxyphenyl)methyl]oxolan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the lactone ring to a diol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for substitution reactions.

Major Products

    Oxidation: Formation of 4-[(4-Methoxyphenyl)methyl]butanoic acid.

    Reduction: Formation of 4-[(4-Methoxyphenyl)methyl]butane-1,4-diol.

    Substitution: Formation of brominated or nitrated derivatives of the methoxyphenyl group.

Scientific Research Applications

4-[(4-Methoxyphenyl)methyl]oxolan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxyphenyl group can participate in hydrogen bonding and hydrophobic interactions, while the oxolan-2-one ring can undergo ring-opening reactions under certain conditions. These interactions and reactions contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Oxolan-2-one Core

The oxolan-2-one scaffold is highly versatile, with modifications at the 3- and 4-positions significantly altering physicochemical and biological properties. Below is a comparative analysis:

Key Observations:

Substituent Complexity and Bioactivity: (-)-Hinokinin and arctigenin contain multiple aromatic substituents (e.g., benzodioxole, dimethoxyphenyl), enhancing their interaction with biological targets like enzymes or receptors .

This differs from arctigenin, where methoxy groups at 3- and 4-positions on phenyl rings modulate solubility and metabolic resistance .

Core Modifications :

  • Replacing oxolan-2-one with oxazol-5(4H)-one (as in ) introduces a nitrogen atom, altering electronic properties and enabling hydrogen bonding, which is critical for antimicrobial activity .

Physicochemical Properties

Table 2. Molecular Weight and Key Features
Compound Name Molecular Weight Functional Groups Notable Features
4-[(4-Methoxyphenyl)methyl]oxolan-2-one 220.26 g/mol γ-lactone, 4-methoxybenzyl Moderate polarity due to methoxy group
Japonilure 224.30 g/mol γ-lactone, long alkenyl chain Hydrophobic; pheromone volatility
FDB020276 550.60 g/mol Multiple methoxy/hydroxybenzyl groups High molecular weight; potential solubility issues
Key Observations:
  • Volatility vs. Stability : Japonilure’s alkenyl chain reduces polarity, making it volatile and suitable as a pheromone, whereas the target compound’s aromatic substituents favor stability in solid-phase synthesis .
  • Solubility : Hydroxy and methoxy groups in arctigenin and FDB020276 improve water solubility compared to the target compound, which may require formulation adjustments for bioavailability .

Biological Activity

4-[(4-Methoxyphenyl)methyl]oxolan-2-one is a lactone compound characterized by a methoxyphenyl substituent attached to a five-membered oxolan ring. Its molecular formula is C12_{12}H14_{14}O3_{3}, with a molecular weight of approximately 206.24 g/mol. The compound has garnered interest due to its potential biological activities, particularly in therapeutic applications.

Chemical Structure and Properties

The structural configuration of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one includes:

  • A methoxy group at the para position of the phenyl ring.
  • A cyclic lactone structure, which contributes to its reactivity and biological interactions.

This unique structure enhances its solubility in organic solvents and affects its electronic properties, making it distinct from similar compounds.

The biological activity of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one is primarily attributed to its interactions with various molecular targets:

  • Hydrogen bonding : The methoxy group can participate in hydrogen bonding, influencing binding affinity to target proteins.
  • Hydrophobic interactions : The oxolan ring facilitates hydrophobic interactions that may enhance its biological efficacy.
  • Ring-opening reactions : Under certain conditions, the oxolan ring can undergo reactions that may lead to bioactive derivatives.

Biological Activities

Research indicates that 4-[(4-Methoxyphenyl)methyl]oxolan-2-one exhibits several potential biological activities:

Antimicrobial Activity

Studies have shown that this compound possesses antimicrobial properties. Its mechanism may involve disrupting microbial cell membranes or interfering with metabolic pathways.

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory activity. Preliminary findings suggest it may inhibit pro-inflammatory cytokines, contributing to reduced inflammation.

Enzyme Interactions

Research highlights its interactions with specific enzymes, indicating potential roles in modulating enzymatic activity relevant to various therapeutic areas.

Comparative Analysis with Similar Compounds

A comparative analysis of structurally similar compounds reveals insights into the influence of substituents on biological activity:

Compound NameStructural VariationPotential Activity
4-[(4-Hydroxyphenyl)methyl]oxolan-2-oneHydroxy group instead of methoxyPossible increased antioxidant activity
4-[(4-Methylphenyl)methyl]oxolan-2-oneMethyl group instead of methoxyAltered solubility and reactivity
4-[(4-Ethoxyphenyl)methyl]oxolan-2-oneEthoxy group instead of methoxyPotentially enhanced lipophilicity

This table illustrates how variations in substituents can significantly impact the biological profile of related compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity of 4-[(4-Methoxyphenyl)methyl]oxolan-2-one:

  • Study on Antimicrobial Efficacy : A recent investigation demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anti-inflammatory Mechanism Study : In vitro studies revealed that treatment with 4-[(4-Methoxyphenyl)methyl]oxolan-2-one led to a decrease in the expression of TNF-alpha and IL-6 in activated macrophages, suggesting a potential pathway for its anti-inflammatory effects.
  • Enzyme Inhibition Assays : The compound was tested against various enzymes involved in metabolic pathways, showing promising inhibition rates that could be explored for therapeutic applications in metabolic disorders.

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